Dibenzazepine
Overview
Description
γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4.1 The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DBZ is a dipeptidic inhibitor of γ-secretase that potently blocks the cleavage of Notch into its active signaling effector, Notch intracellular domain, in human T cell lymphoma (SupT1) cells (IC50 = 1.7 nM). Within 4 hours after a single 100 μM/kg dose, DBZ demonstrates anti-Alzheimer activity in an APP transgenic mouse model characterized by high levels of Aβ40 by reducing Aβ40 levels by 71%.3
Dibenzazepine, also known as YO-01027 and Iminostilbene, is a potent γ-secretase inhibitor. This compound also potently blocks amyloid precursor protein-like (APPL) and Notch cleavage. γ-Secretase is a fascinating, multi-subunit, intramembrane cleaving protease that is now being considered as a therapeutic target for a number of diseases. Potent, orally bioavailable γ-secretase inhibitors (GSIs) have been developed and tested in humans with Alzheimer's disease (AD) and cancer.
Mechanism of Action
Mode of Action
YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that YO-01027 can effectively inhibit γ-secretase at very low concentrations.
Biochemical Pathways
The primary biochemical pathway affected by YO-01027 is the Notch signaling pathway. By inhibiting γ-secretase, YO-01027 prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of YO-01027.
Result of Action
The inhibition of γ-secretase by YO-01027 leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that YO-01027 could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
YO-01027 is a potent γ-secretase inhibitor with IC50 values of 2.92 and 2.64 nM for Notch and APPL cleavage, respectively . It interacts with the γ-secretase complex, a multisubunit aspartyl protease that catalyzes the cleavage of numerous type I integral membrane proteins .
Cellular Effects
YO-01027 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the Notch pathway, which plays a crucial role in cell differentiation . In addition, YO-01027 has been reported to suppress the propagation of the hepatitis C virus .
Molecular Mechanism
The molecular mechanism of YO-01027 involves the inhibition of γ-secretase, an enzyme that plays a crucial role in the processing of several integral membrane proteins . YO-01027 prevents a key HCV protein from undergoing cleavage and maturation, effectively suppressing HCV infection .
Dosage Effects in Animal Models
It has been reported that YO-01027 treatment inhibited epithelial cell proliferation and induced goblet cell differentiation in intestinal adenomas in a dose-dependent manner .
Properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGISMANBKLQL-OWJWWREXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040458 | |
Record name | Dibenzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-56-5 | |
Record name | Dibenzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 209984-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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